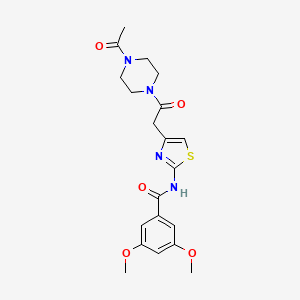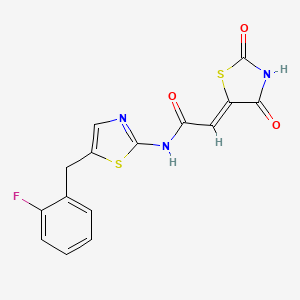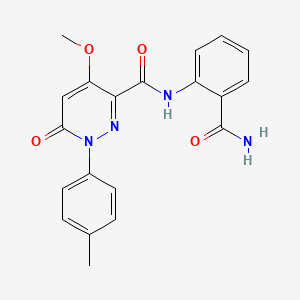![molecular formula C15H17FN4O B2652363 6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine CAS No. 2415471-55-3](/img/structure/B2652363.png)
6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a complex structure with a cyclopropyl group, an ethoxypyridinyl moiety, and a fluoropyrimidine core, making it a subject of interest for researchers exploring new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the 6-ethoxypyridin-3-ylmethyl intermediate. This can be achieved through the alkylation of 6-ethoxypyridine with an appropriate alkylating agent under basic conditions.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done via a cyclopropanation reaction using a suitable cyclopropylating reagent.
Fluoropyrimidine Formation: The final step is the construction of the fluoropyrimidine core. This can be achieved through a nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Pharmaceuticals: Potential use as an active pharmaceutical ingredient (API) in the development of new therapeutic agents.
Chemical Biology: Utilized in chemical biology to probe biological systems and pathways.
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The fluoropyrimidine core is particularly important for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Cyclopropyl-5-fluoropyrimidin-4-amine: Lacks the ethoxypyridinyl moiety, which may affect its binding properties and biological activity.
N-[(6-Ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine: Lacks the cyclopropyl group, which could influence its chemical reactivity and pharmacokinetics.
Uniqueness
6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine is unique due to the combination of its cyclopropyl, ethoxypyridinyl, and fluoropyrimidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-2-21-12-6-3-10(7-17-12)8-18-15-13(16)14(11-4-5-11)19-9-20-15/h3,6-7,9,11H,2,4-5,8H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDKEQMUTYBYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2652281.png)
![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)
![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)
![3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2652289.png)
![5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B2652291.png)
![5-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2652292.png)

![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)
![ETHYL 2-(3,4-DIMETHYLBENZAMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2652297.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2652300.png)
![(2E)-3-(4-chlorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}prop-2-enamide](/img/structure/B2652301.png)

